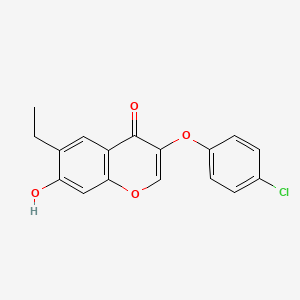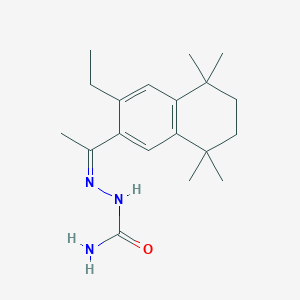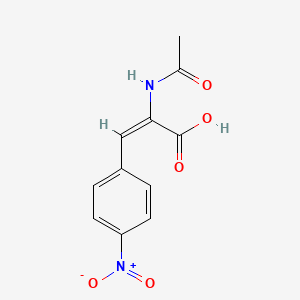![molecular formula C19H22O3 B5911658 7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the root of kava plant (Piper methysticum). FKB has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of FKB involves the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. FKB has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspase-9 and caspase-3. FKB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKB has been reported to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). FKB has also been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FKB is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, FKB has poor solubility in water, which limits its application in in vivo studies. Moreover, the toxicity of FKB at higher concentrations needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on FKB. One of the major areas of research is the development of novel drug delivery systems to enhance the solubility and bioavailability of FKB. Another area of research is the evaluation of the toxicity of FKB in animal models and its potential side effects. Moreover, the combination of FKB with other chemotherapeutic agents is also an area of interest for cancer therapy. Finally, the development of FKB derivatives with enhanced anti-cancer activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, FKB is a promising natural compound with a wide range of biological activities. Its anti-cancer properties have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to evaluate its safety and efficacy in clinical trials. The development of novel drug delivery systems and FKB derivatives with enhanced activity and reduced toxicity is also an area of future research.
Méthodes De Synthèse
FKB can be synthesized from the root of kava plant or chemically synthesized in the laboratory. The chemical synthesis of FKB involves the reaction of 2-hydroxyacetophenone with 2,5,5-trimethylcyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to cyclization with 2,4-pentanedione in the presence of hydrochloric acid to obtain FKB.
Applications De Recherche Scientifique
FKB has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancer cells. FKB has also been shown to inhibit the growth and metastasis of cancer cells by regulating various signaling pathways involved in cell proliferation, migration, and invasion.
Propriétés
IUPAC Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohexen-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12-6-7-19(2,3)11-15(12)9-14-8-13-4-5-18(21)22-17(13)10-16(14)20/h4-5,8,10,20H,6-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZWUGOGIANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C)CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)


![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
